Field: Organic Chemistry and Catalysis.
Application Summary: This compound is used in the synthesis of naphthalene-substituted aromatic esters, which are valuable in various chemical industries.
Methods and Procedures: A regioselective Rh(III)-catalyzed C–H bond naphthylation and cascade directing group (DG) transformation process is employed.
Results and Outcomes: The process successfully produces a variety of naphthalene-substituted aromatic esters.
(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene is a chiral compound characterized by its unique binaphthalene structure, which consists of two naphthalene units connected by bromomethyl groups. Its molecular formula is C22H16Br2, and it has a molecular weight of 440.20 g/mol. This compound is notable for its applications in asymmetric synthesis and catalysis due to its chirality and structural properties .
There is no known specific mechanism of action for this compound.
As with most organic compounds containing halogens, this molecule should be handled with care due to potential:
Safety precautions should include wearing gloves, eye protection, and working in a well-ventilated fume hood when handling this compound.
While specific biological activities of (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene have not been extensively documented, compounds with similar structures often exhibit significant biological activities. Research indicates that binaphthyl derivatives can interact with various biological targets, including enzymes and receptors. Their potential roles in drug discovery and development make them of interest in medicinal chemistry .
The synthesis of (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene typically involves the following methods:
(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene finds applications primarily in:
Interaction studies involving (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene focus on its binding affinity with various biological targets. These studies are crucial for understanding how this compound may influence biological pathways or act as a lead compound for drug development. The interactions can be assessed using techniques such as:
Several compounds share structural similarities with (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,1'-Binaphthyl | Chiral biphenyl | Lacks bromomethyl groups; used in similar reactions |
2-Bromo-1-naphthol | Naphthol derivative | Contains hydroxyl group; different reactivity |
2,2'-Bipyridine | Bidentate ligand | Used in coordination chemistry; different structure |
(S)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene | Enantiomer | Different chirality; impacts catalytic properties |
(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene stands out due to its specific chirality and dual bromomethyl substituents that enhance its utility in asymmetric synthesis compared to other similar compounds .